1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine
Overview
Description
“1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It is an essential heterocyclic compound and shows a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a selective and sensitive reagent of 1-[(3-methylthiophen-2-yl)methylene]-2-phenylhydrazine (MMPH) was synthesized for the spectrophotometric determination of cobalt, cadmium, lead . Another example is the synthesis of the monomer of 1-(3-methylthiophen-2-yl)pyrene (MTP) via coupling reaction .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, a related compound, 2-((3-methylthiophen-2-yl)methylene)malononitrile, was studied for its crystal structure . This kind of research can provide valuable insights into the physical and chemical properties of the compound, which can be useful in various fields such as materials science and pharmaceuticals.
Spectrophotometric Determination of Metals
A selective and sensitive reagent of 1-[(3-methylthiophen-2-yl)methylene]-2-phenylhydrazine (MMPH) was synthesized and studied for the spectrophotometric determination of cobalt, cadmium, and lead . At specific pH values, these metals reacted with MMPH to form a 1:2 complex, which can be detected spectrophotometrically. This application is particularly useful in environmental monitoring and industrial quality control.
Synthesis of Schiff Bases
The compound can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.
Development of New Reagents
The compound can be used in the development of new reagents for chemical analysis . For example, a reagent based on this compound was developed for the determination of trace amounts of certain metals .
Study of Chemical Reactions
The compound can be used in the study of chemical reactions. For instance, the reaction of this compound with selected 3-methylthiophene-2-carbaldehyde in absolute ethanol and a few drops of glacial acetic acid was studied .
Development of New Materials
The compound can be used in the development of new materials. For example, it can be used in the synthesis of new organic compounds with potential applications in various fields such as materials science and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have shown interactions with voltage-gated sodium and calcium channels, as well as gaba transporters .
Mode of Action
Related compounds have demonstrated inhibition of neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This suggests that 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine may interact with these targets in a similar manner, leading to changes in neuronal excitability.
Biochemical Pathways
The inhibition of voltage-gated sodium and calcium channels can affect a variety of biochemical pathways, including those involved in neurotransmission .
Result of Action
Related compounds have shown antinociceptive and anticonvulsant activities , suggesting that 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine may have similar effects.
properties
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8,12H,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBYJUTEWCXHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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